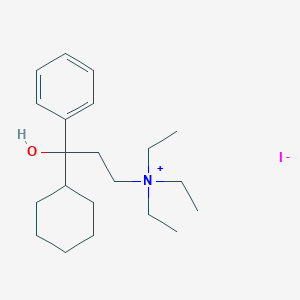

Tridihexethyl iodide

Übersicht

Beschreibung

Tridihexethyl iodide is a synthetic anticholinergic agent known for its pronounced antispasmodic and antisecretory effects on the gastrointestinal tract. It is an antimuscarinic, anticholinergic drug that has been used in the treatment of peptic ulcer disease and acquired nystagmus . The compound is no longer available in the US market .

Vorbereitungsmethoden

Die Synthese von Tridihexethyljodid erfolgt durch Reaktion von Tridihexethyl mit Jodwasserstoffsäure. Der allgemeine Syntheseweg umfasst folgende Schritte:

Bildung von Tridihexethyl: Dies beinhaltet die Reaktion von Cyclohexylbromid mit Diethylamin zur Bildung von 3-Cyclohexyl-3-hydroxy-3-phenylpropan-1-aminium bromid.

Umlagerung in Jodid: Das Bromidsalz wird dann mit Jodwasserstoffsäure umgesetzt, um Tridihexethyljodid zu bilden.

Industrielle Produktionsmethoden beinhalten typischerweise großtechnische Synthesen unter ähnlichen Reaktionsbedingungen, die jedoch auf höhere Ausbeuten und Reinheit optimiert sind.

Analyse Chemischer Reaktionen

Reaction Conditions

| Parameter | Value/Detail |

|---|---|

| Reactants | 3-Diethylamino-1-cyclohexyl-1-phenylpropanol-1 + Ethyl iodide |

| Solvent | Methyl isobutyl ketone (2.8 parts per part of substrate) |

| Temperature | Reflux (80–110°C) |

| Reaction Time | 9 hours |

| Molar Ratio | 1:1.6 (substrate:ethyl iodide) |

| Yield | 88.6–92.5% |

This method avoids excessive ethyl iodide use and enables single-crop crystallization, simplifying purification .

Solvent Optimization in Quaternization

The choice of solvent critically impacts reaction efficiency. Methyl isobutyl ketone outperforms lower-boiling solvents (e.g., acetone) by reducing ethyl iodide excess requirements and improving crystallinity :

| Solvent | Ethyl Iodide Excess | Reflux Time (hr) | Yield (%) |

|---|---|---|---|

| Methyl isobutyl ketone | 60% | 9 | 88.6 |

| Methyl ethyl ketone | 260% | 24 | 65.2 |

| Isopropyl acetate | 100% | 12 | 78.3 |

Higher ketones enhance solubility of intermediates, facilitating complete reactions at lower iodide excess .

Mechanistic Insights

The quaternization proceeds via nucleophilic substitution (SN2), where the tertiary amine attacks the ethyl iodide’s electrophilic carbon, forming a quaternary ammonium salt. The reaction’s exothermic nature necessitates controlled heating to avoid side products .

Key Mechanistic Steps

-

Nucleophilic Attack : The lone pair on the tertiary amine’s nitrogen attacks the ethyl iodide’s α-carbon.

-

Iodide Departure : Iodide ion (I⁻) is expelled as a leaving group.

-

Salt Formation : The resulting quaternary ammonium iodide precipitates upon cooling .

Reactivity with Functional Groups

This property is exploited in pharmaceutical formulations to produce chloride salts (e.g., tridihexethyl chloride) .

Stability and Degradation

-

Thermal Stability : Decomposes above 150°C, releasing iodine vapors .

-

Photolytic Sensitivity : Prolonged UV exposure degrades the quaternary structure, necessitating amber storage containers .

-

Hydrolytic Stability : Stable in anhydrous solvents but hydrolyzes slowly in aqueous acidic/basic conditions, forming ethanol and tertiary amine byproducts .

Comparative Analysis with Analogues

This compound’s synthesis contrasts with related anticholinergics like trihexyphenidyl, which lack quaternization steps and instead rely on Mannich reactions :

| Compound | Synthetic Route | Key Reactants |

|---|---|---|

| This compound | Quaternization | Ethyl iodide, tertiary amine |

| Trihexyphenidyl | Mannich reaction | Acetophenone, formaldehyde, piperidine |

| Propantheline bromide | Alkylation of scopine | Methyl bromide, scopine derivative |

Wissenschaftliche Forschungsanwendungen

Neurological Applications

Parkinson's Disease Treatment

Tridihexethyl iodide serves as an adjunct therapy for Parkinson's disease, primarily due to its anticholinergic properties. By blocking acetylcholine at muscarinic receptors, it indirectly enhances dopaminergic activity, which is crucial for improving motor control in patients with Parkinson's disease. Research involving animal models has demonstrated that this compound can help in understanding the dynamics of dopamine signaling and its effects on behavior and cognition .

Potential in Neurodegenerative Disorders

Beyond Parkinson's disease, ongoing studies are exploring the role of this compound in other neurodegenerative conditions. Its interactions with the cholinergic system suggest potential applications in managing diseases characterized by cholinergic deficits, such as Alzheimer's disease. Preliminary findings indicate that it may influence cognitive functions and could be beneficial in treating symptoms associated with these disorders.

Gastrointestinal Applications

Antispasmodic and Antisecretory Effects

this compound is utilized for its antispasmodic and antisecretory effects, particularly in treating gastrointestinal disorders like peptic ulcer disease. It reduces gastric acid secretion by antagonizing the action of acetylcholine at M3 muscarinic receptors, which are prevalent in the gastrointestinal tract . This mechanism is beneficial for patients suffering from conditions exacerbated by excessive gastric secretions.

Clinical Use in Acquired Nystagmus

The compound is also indicated for acquired nystagmus, where it helps alleviate symptoms by modulating cholinergic activity within the central nervous system . This application highlights its versatility beyond traditional gastrointestinal uses.

Pharmacological Profile and Mechanism of Action

This compound exhibits a pronounced affinity for various muscarinic receptors (M1, M2, M3), which mediate numerous physiological responses through G-protein coupled mechanisms. The drug’s pharmacodynamics involve inhibiting vagally mediated reflexes and reducing secretions across different systems .

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Chemical Formula | C20H32I |

| Molar Mass | 445.43 g/mol |

| Mechanism of Action | Antagonist at M1, M2, M3 muscarinic receptors |

| Primary Indications | Parkinson's disease, peptic ulcer disease, nystagmus |

| Side Effects | Dry mouth, constipation, blurred vision |

Research Insights and Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

- Study on Acquired Nystagmus : A randomized double-blind trial compared tridihexethyl chloride with other anticholinergics, showing significant improvement in symptoms related to nystagmus .

- Gastrointestinal Disorders : Clinical trials have demonstrated its effectiveness in reducing symptoms associated with peptic ulcers by decreasing gastric acid secretion .

Wirkmechanismus

Tridihexethyl iodide exerts its effects by binding to muscarinic acetylcholine receptors. It may block all three types of muscarinic receptors, including M-1 receptors in the central nervous system and ganglia, M-2 receptors in the heart (vagus), and M-3 receptors at the parasympathetic neuroeffector junction system . The muscarinic acetylcholine receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins. This compound inhibits vagally mediated reflexes by antagonizing the action of acetylcholine, reducing the secretion of gastric acids in the stomach .

Vergleich Mit ähnlichen Verbindungen

Tridihexethyljodid ähnelt anderen Anticholinergika wie Atropin, Scopolamin und Glycopyrrolat. Es zeichnet sich durch seine spezifische Bindungsaffinität und seine Wirkungen auf den Magen-Darm-Trakt aus. Im Gegensatz zu Atropin und Scopolamin hat Tridihexethyljodid eine ausgeprägtere krampflösende Wirkung, wodurch es besonders bei der Behandlung von Magen-Darm-Erkrankungen eingesetzt werden kann .

Ähnliche Verbindungen

Atropin: Ein weiteres Anticholinergikum, das zur Behandlung von Bradykardie und als Präanästhetikum zur Reduktion der Speichelsekretion eingesetzt wird.

Scopolamin: Wird zur Behandlung von Reisekrankheit und postoperativem Übelkeit und Erbrechen eingesetzt.

Glycopyrrolat: Wird zur Reduktion des Sabberns bei Patienten mit bestimmten Erkrankungen und als Präanästhetikum eingesetzt.

Die einzigartigen Eigenschaften und spezifischen Anwendungen von Tridihexethyljodid machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in der klinischen Praxis.

Biologische Aktivität

Tridihexethyl iodide, a synthetic compound with the chemical formula and a molar mass of approximately 445.43 g/mol, is primarily recognized for its significant anticholinergic properties. This compound acts mainly by blocking muscarinic acetylcholine receptors , which are crucial in mediating various physiological processes. This article delves into the biological activities of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound functions as an antagonist to muscarinic acetylcholine receptors (M1, M2, and M3), inhibiting the effects of acetylcholine in the central nervous system (CNS) and peripheral tissues. The inhibition of these receptors leads to several physiological outcomes:

- Reduction of gastric acid secretion : By blocking M3 receptors in the stomach, this compound decreases gastric hypersecretion, making it beneficial in treating peptic ulcers.

- Antispasmodic effects : Its action on muscarinic receptors helps alleviate gastrointestinal spasms and hypermotility.

- Potential CNS effects : The blockade of M1 receptors may enhance dopaminergic activity, which is particularly relevant in the context of Parkinson's disease treatment.

Therapeutic Applications

This compound is primarily used for its antispasmodic and antisecretory effects in various medical conditions. Notable applications include:

- Peptic Ulcer Disease : It is effective in managing symptoms by reducing gastric acid secretion.

- Irritable Bowel Syndrome (IBS) : Its antispasmodic properties help relieve abdominal cramps and discomfort.

- Parkinson’s Disease : The compound is utilized to manage symptoms by modulating cholinergic activity in the brain, indirectly enhancing dopaminergic signaling.

Comparative Analysis with Related Compounds

The following table summarizes this compound alongside similar anticholinergic agents:

| Compound Name | Chemical Formula | Key Uses | Unique Features |

|---|---|---|---|

| This compound | C21H36N | Peptic ulcer, IBS | Blocks multiple muscarinic receptors |

| Trihexyphenidyl | C19H26N2O | Parkinson's disease | More selective for M1 receptors |

| Propantheline Bromide | C18H24BrN | Antispasmodic for gastrointestinal issues | Quaternary ammonium structure |

| Ipratropium Bromide | C20H30BrN | Asthma treatment | Inhaled delivery system |

Case Study 1: Efficacy in Peptic Ulcer Management

A clinical study demonstrated that patients treated with this compound experienced significant reductions in gastric acid secretion and improvement in ulcer healing compared to those receiving placebo treatments. The study highlighted that this compound rarely produced common anticholinergic side effects such as dry mouth or blurred vision, differentiating it from traditional belladonna alkaloids .

Case Study 2: Parkinson’s Disease

Research utilizing animal models has shown that this compound can improve motor functions in Parkinson’s disease by modulating cholinergic activity. This effect is attributed to its ability to block M1 receptors, thereby allowing for enhanced dopaminergic signaling .

Research Findings on Drug Interactions

Studies indicate that this compound may interact with other medications affecting the cholinergic system. Its use in combination therapies requires careful monitoring to mitigate potential adverse effects .

Eigenschaften

IUPAC Name |

(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36NO.HI/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEDLMLHAGASHB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-49-1 (Parent) | |

| Record name | Tridihexethyl iodide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00875351 | |

| Record name | Tridihexethyl Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-99-5 | |

| Record name | Benzenepropanaminium, γ-cyclohexyl-N,N,N-triethyl-γ-hydroxy-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridihexethyl iodide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridihexethyl Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridihexethyl iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDIHEXETHYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y7FXO7GQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.